Human Arginase I Inhibition: 12-Fold Affinity Gain of 2-Aminohistidine Over the Parent 2-Aminoimidazole Scaffold
2-Aminohistidine (2AH) exhibits a 12-fold improvement in human arginase I inhibitory binding affinity (Ki = 300 ± 9 μM) relative to the parent heterocycle 2-aminoimidazole (Ki = 3600 ± 20 μM), measured under identical fixed-point kinetic assay conditions using 14C-labeled L-arginine substrate [1]. This affinity gain arises from the appended α-amino acid backbone, which contributes hydrogen bond interactions between the α-amino group and D183, and between the α-carboxylate group and N130/S137 of the enzyme, interactions that are structurally absent in the 2-aminoimidazole–arginase complex [1]. Both compounds exhibit noncompetitive inhibition kinetics.
| Evidence Dimension | Human arginase I inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 300 ± 9 μM (2-Aminohistidine, 2AH) |
| Comparator Or Baseline | Ki = 3600 ± 20 μM (2-Aminoimidazole) |
| Quantified Difference | 12-fold lower Ki (higher affinity); ΔKi = −3300 μM |
| Conditions | Fixed-point kinetic assay using 14C-labeled L-arginine; human recombinant arginase I expressed in E. coli BL21(DE3); triplicate measurements; pH and temperature as per standard arginase assay protocol (Ilies et al., 2010) |
Why This Matters
Procurement of 2-aminohistidine rather than 2-aminoimidazole is essential for arginase inhibition studies requiring sub-millimolar affinity; using the parent scaffold introduces a 12-fold potency deficit that would confound dose-response analysis and cellular assay design.
- [1] Ilies M, Di Costanzo L, North ML, Scott JA, Christianson DW. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. J Med Chem. 2010;53(11):4266-4276. Table 1: Ki values for compounds 2-Aminoimidazole (3600 ± 20 μM) and 2AH (300 ± 9 μM). doi:10.1021/jm100306a View Source
